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molecular formula C14H10N2O4 B7722721 1,5-Diamino-4,8-dihydroxyanthraquinone CAS No. 52365-48-7

1,5-Diamino-4,8-dihydroxyanthraquinone

Cat. No. B7722721
M. Wt: 270.24 g/mol
InChI Key: HSYLKWSCFRLSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557215B2

Procedure details

To crude 1,5-diamino-4,8-dihydroxyanthraquinone (11 g, 0.041 mol) was added NaOH (2.5 M, 200 mL) and the suspension was refluxed gently for 3 hours before it was allowed to cool down to room temperature. Sodium hydrogen sulphite (31.74 g, 0.182 mol) was added portionwise and the reaction mixture was refluxed again for 3 hours. It was cooled down to room temperature and was acidified with concentrated hydrochloric acid until pH 3. The precipitate was isolated by filtration and washed successively with cold water and then hot water. After lyophilisation overnight, the title compound was afforded as a crude brown solid (8 g, 73%). FAB MS, m/z(M+H)+ 251.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
31.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](N)[CH:10]=[CH:11][C:12]=3[OH:17])[C:7](=[O:19])[C:6]=2[C:5]([OH:20])=[CH:4][CH:3]=1.S([O-])(O)=[O:22].[Na+].Cl.[OH-:27].[Na+]>>[CH2:4]1[C:5](=[O:20])[C:6]2[C:15](=[C:14]([OH:16])[C:13]3[C:8]([C:7]=2[OH:19])=[C:9]([OH:22])[CH:10]=[CH:11][C:12]=3[OH:17])[C:2](=[O:27])[CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)N)=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
31.74 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed gently for 3 hours before it
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed again for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed successively with cold water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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